molecular formula Li2S B8709472 Dilithium Sulfide

Dilithium Sulfide

Cat. No.: B8709472
M. Wt: 46.0 g/mol
InChI Key: GLNWILHOFOBOFD-UHFFFAOYSA-N
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Description

Dilithium sulfide (Li₂S) is an inorganic compound with the chemical formula [Li⁺].[Li⁺].[S²⁻] and a molecular weight of 45.95 g/mol . It crystallizes in an antifluorite structure (space group Fm3m), where sulfur atoms occupy tetrahedral sites, and lithium ions are positioned in octahedral coordination . Key physical properties include a melting point of 938°C, boiling point of 1372°C, and density of 1.66 g/cm³ . Li₂S is highly reactive with water, releasing hydrogen sulfide (H₂S), and is classified as corrosive (Hazard Statement H314) .

Li₂S is a critical material in lithium-sulfur (Li-S) batteries due to its high theoretical capacity (1,166 mAh/g) and role as a cathode precursor . It also serves as a precatalyst in organic synthesis, enabling hydroarylation reactions under visible light .

Scientific Research Applications

Introduction to Dilithium Sulfide

This compound, with the chemical formula Li2S\text{Li}_2\text{S}, is an inorganic compound that has garnered attention for its various applications, particularly in the fields of energy storage, materials science, and chemical synthesis. This article delves into the scientific research applications of this compound, highlighting its potential in battery technology, catalysis, and other industrial uses.

Properties of this compound

This compound is characterized by several key properties that contribute to its versatility:

  • Molecular Weight : 46.0 g/mol
  • Density : 1.66 g/cm³
  • Melting Point : 938°C
  • Boiling Point : 1,372°C
  • Solubility : Highly soluble in organic solvents like ethanol, but decomposes in water to form lithium hydroxide and hydrogen sulfide .

These properties make this compound suitable for various applications, particularly in high-temperature environments.

Battery Technology

This compound is a critical component in the development of lithium-sulfur batteries. These batteries are noted for their high theoretical energy density and environmental friendliness. Recent advancements have focused on:

  • Solid-State Lithium-Sulfur Batteries : Research indicates that using sulfide solid electrolytes can mitigate issues such as lithium polysulfide shuttle effects and dendrite growth, common challenges in conventional lithium-sulfur batteries . The solid-state configuration enhances safety and performance.
  • Synthesis Techniques : Innovative synthesis methods such as magnesothermal reduction and metathetic precipitation have been developed to produce this compound with reduced environmental impact and improved efficiency . These methods allow for the production of high-purity this compound suitable for battery applications.

Catalysis

This compound has shown promise as a catalyst in various chemical reactions:

  • Organic Synthesis : It is being explored for its catalytic properties in organic transformations, potentially enhancing reaction rates and selectivity .
  • Environmental Applications : Its ability to facilitate sulfur recovery processes in petrochemical industries highlights its role in sustainable practices by reducing sulfur emissions .

Material Science

In material science, this compound serves multiple functions:

  • Phosphors : It is utilized in the production of phosphors for LEDs and fluorescent lighting systems due to its luminescent properties .
  • Alloys Production : this compound can be combined with other metals to create alloys with specific mechanical properties beneficial for engineering applications .

Chemical Synthesis

This compound acts as a precursor for synthesizing other lithium compounds and sulfides, which are essential in various industrial processes. Its role in producing lithium-based materials emphasizes its importance in chemical manufacturing .

Case Study 1: Lithium-Sulfur Battery Performance

A recent study demonstrated that this compound-based cathodes exhibited superior cycling stability and rate capability when integrated into lithium-sulfur battery systems. The research highlighted the effectiveness of utilizing novel synthesis methods that minimize waste and energy consumption while maximizing performance .

Case Study 2: Green Synthesis Methodology

Another investigation focused on a waste-free method for synthesizing this compound through metathetic precipitation. This innovative approach not only reduces hazardous waste but also allows for the continuous reuse of materials, showcasing the potential for sustainable practices in chemical manufacturing .

Chemical Reactions Analysis

Hydrolysis and Moisture Sensitivity

Li₂S exhibits high reactivity with water, undergoing hydrolysis to release hydrogen sulfide (H₂S):

Li2S+2H2O2LiOH+H2S\text{Li}_2\text{S} + 2\text{H}_2\text{O} \rightarrow 2\text{LiOH} + \text{H}_2\text{S} \uparrow

This reaction occurs rapidly in humid air, producing toxic H₂S gas . The hygroscopic nature of Li₂S necessitates anhydrous handling in industrial applications.

Reactions with Acids

Li₂S reacts vigorously with acids, demonstrating distinct behavior depending on acid strength and composition:

AcidReactionConditionsProducts
Hydrochloric (HCl)Li2S+2HCl2LiCl+H2S\text{Li}_2\text{S} + 2\text{HCl} \rightarrow 2\text{LiCl} + \text{H}_2\text{S} \uparrowRoom temperatureLiCl, H₂S gas
Sulfuric (H₂SO₄)Li2S+H2SO4Li2SO4+H2S\text{Li}_2\text{S} + \text{H}_2\text{SO}_4 \rightarrow \text{Li}_2\text{SO}_4 + \text{H}_2\text{S} \uparrowDilute solutionLi₂SO₄, H₂S gas
Nitric (HNO₃)Violent oxidationConcentratedLiNO₃, SOₓ, NOₓ compounds
  • Nitric acid induces violent oxidative decomposition due to HNO₃'s strong oxidizing properties .

  • Hydrobromic/Hydroiodic acids require heating for significant reaction .

Oxidation in Air

At elevated temperatures (>300C>300^\circ\text{C}), Li₂S oxidizes to lithium sulfate rather than releasing SO₂:

2Li2S+3O22Li2SO42\text{Li}_2\text{S} + 3\text{O}_2 \rightarrow 2\text{Li}_2\text{SO}_4

This oxidation pathway is critical for understanding Li₂S stability in high-temperature applications .

Redox Behavior in Li-S Batteries

Li₂S serves as a critical intermediate in Li-S battery cathodes. Operando studies reveal solvent-dependent reaction pathways :

Reduction (Discharge) Process:

  • S₈ → Li₂S₈ : Dissolution of sulfur

  • Li₂S₈ → Li₂S₆/Li₂S₄ : Stepwise reduction

  • Li₂S₄ → Li₂S₂/Li₂S : Final precipitation

Key findings :

  • Reduction follows first-order kinetics with rate constants:

    • kS=1.02×104s1k_S = 1.02 \times 10^{-4} \, \text{s}^{-1} (sulfur reduction)

    • kps=6.29×104s1k_{ps} = 6.29 \times 10^{-4} \, \text{s}^{-1} (polysulfide oxidation)

  • Solvent effects:

    • High-donor solvents (e.g., DMSO) stabilize S₃- ⁻ intermediates

    • Low-donor solvents favor S₄²⁻ dominance

Oxidation (Charge) Process:

Li₂S undergoes reverse reactions through solid-liquid-solid transitions, with polysulfide recombination showing parallel evolution mechanisms .

Reaction Kinetics and Mechanisms

Operando Raman/UV-vis studies quantify Li₂S redox behavior :

ParameterDischargeCharge
Dominant Intermediate S₄²⁻ (low-donor solvents)S₆²⁻/S₈ (parallel pathways)
Reaction Order First-orderFirst-order
Diffusion Polysulfide gradient-drivenElectrolyte migration
  • Nucleation : Li₂S forms via progressive 2D growth, while sulfur regenerates through 3D island formation .

  • Shuttle effect : Long-chain polysulfides (Li₂S₆–Li₂S₈) contribute to capacity fade through redox shuttle mechanisms .

Stability Considerations

  • Thermal stability : Melts at 938C938^\circ\text{C} without decomposition

  • Chemical stability : Reacts with strong oxidizers (e.g., O₂, HNO₃) but stable in inert atmospheres

This comprehensive analysis underscores Li₂S's dual role as a reactive inorganic compound and battery material. Its hydrolysis sensitivity demands careful handling, while its redox versatility enables advanced energy storage applications. Ongoing research focuses on controlling polysulfide speciation and reaction kinetics to optimize Li-S battery performance .

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for Dilithium Sulfide (Li₂S), and what analytical techniques are recommended for verifying its purity and structural integrity?

  • Methodological Answer : Li₂S is typically synthesized via direct reaction of lithium metal with elemental sulfur under inert conditions (e.g., argon atmosphere) at elevated temperatures (~200°C) . To confirm purity and structure:

  • X-ray Diffraction (XRD) : Validate crystallinity and phase identity by comparing peaks with reference data (JCPDS/ICDD standards).
  • Elemental Analysis : Use inductively coupled plasma optical emission spectroscopy (ICP-OES) for Li:S stoichiometry verification.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and detect impurities like unreacted sulfur .

Q. How should researchers handle and store this compound to prevent degradation due to moisture and oxidation?

  • Methodological Answer : Li₂S is hygroscopic and oxidizes rapidly in air. Best practices include:

  • Storage : In airtight containers under inert gas (argon) with desiccants (e.g., molecular sieves).
  • Handling : Use gloveboxes with O₂/H₂O levels <1 ppm for weighing and sample preparation.
  • Surface Passivation : Coat Li₂S particles with hydrophobic materials (e.g., carbon layers) to delay hydrolysis during electrochemical testing .

Q. What are the key thermodynamic properties of this compound, and how do experimental conditions affect these measurements?

  • Methodological Answer : Critical properties include:

PropertyReported ValueMeasurement TechniqueSource
Melting Point900–938°CDifferential Scanning Calorimetry (DSC)
Density1.66 g/cm³Helium Pycnometry
Solubility in WaterReacts violentlyGravimetric Analysis

Discrepancies in melting points arise from differences in sample purity and heating rates. Use high-purity samples (<10 ppm O₂) and controlled atmospheres for reproducibility .

Advanced Research Questions

Q. What strategies can be employed to reconcile discrepancies in reported crystallographic data or thermodynamic properties of Li₂S across studies?

  • Methodological Answer :

  • Cross-Validation : Combine XRD with neutron diffraction to resolve ambiguities in light-element (Li) positions .
  • Replicate Synthesis : Compare results using identical precursors (e.g., Li metal vs. LiH) and reaction conditions.
  • Computational Modeling : Density Functional Theory (DFT) simulations can predict lattice parameters and thermodynamic stability, aiding experimental-data interpretation .

Q. How can the electrochemical stability of Li₂S be systematically evaluated in lithium-sulfur battery configurations?

  • Methodological Answer :

  • Cyclic Voltammetry (CV) : Identify redox peaks (e.g., Li₂S ↔ S⁸) and quantify charge-transfer kinetics.
  • Electrochemical Impedance Spectroscopy (EIS) : Measure ionic conductivity and interfacial resistance in solid-state electrolytes.
  • In-Situ Techniques : Use synchrotron-based X-ray absorption spectroscopy (XAS) to track sulfur speciation during cycling .

Q. What advanced spectroscopic or computational methods are effective in probing lithium-ion diffusion mechanisms in Li₂S-based solid electrolytes?

  • Methodological Answer :

  • Solid-State NMR : ⁷Li NMR relaxometry to quantify Li⁺ mobility and activation energies.
  • Ab Initio Molecular Dynamics (AIMD) : Simulate Li⁺ migration pathways and energy barriers under operational conditions.
  • Neutron Reflectometry : Resolve Li-ion concentration gradients at electrode-electrolyte interfaces .

Comparison with Similar Compounds

Lithium Chalcogenides

Lithium chalcogenides (Li₂X, where X = O, S, Se, Te) exhibit distinct properties based on the anion’s electronegativity and size:

Property Li₂O Li₂S Li₂Se Li₂Te
Molecular Weight 29.88 g/mol 45.95 g/mol 92.84 g/mol 141.48 g/mol
Melting Point ~1,570°C 938°C ~1,300°C (est.) ~1,200°C (est.)
Crystal Structure Antifluorite Antifluorite Antifluorite Antifluorite
Band Gap ~5.1 eV (insulator) ~2.1 eV (semiconductor) ~1.9 eV ~1.0 eV
Applications Ceramics, glass Li-S batteries Semiconductors Thermoelectrics

Key Findings :

  • Li₂S has a lower melting point than Li₂O due to weaker ionic interactions (S²⁻ is larger and less electronegative than O²⁻) .
  • The band gap decreases from Li₂O to Li₂Te, making Li₂S a semiconductor suitable for energy storage .

Organic Lithium Salts

Dilithium triflimide derivatives (e.g., Li₂-PDFSA, Li₂-DC-PDFSA) are organic lithium salts with tailored redox potentials (~4 V vs. Li/Li⁺) for high-voltage lithium-ion batteries . Unlike inorganic Li₂S, these compounds feature aromatic backbones functionalized with electron-withdrawing groups (EWGs), enhancing stability and conductivity .

Property Li₂S Li₂-PDFSA
Redox Potential ~2.1 V (vs. Li/Li⁺) ~4.0 V (vs. Li/Li⁺)
Structure Inorganic, 3D lattice Organic, planar aromatic
Conductivity Low (solid-state) High (solution-phase)

Key Findings :

  • Organic lithium salts enable higher energy density in batteries but require complex synthesis compared to Li₂S .

Sodium and Other Metal Sulfides

Sodium disulfide (Na₂S₂) shares the S²⁻ anion but forms a different crystal structure (tetragonal) and exhibits lower thermal stability than Li₂S . Na₂S₂ is less studied for energy storage due to sodium’s larger ionic radius and slower kinetics .

Research Advancements

  • Structural Tuning : Substituting functional groups in lithium methandiides (e.g., replacing sulfonyl with sulfoximine) significantly alters reactivity and solid-state stability, a principle applicable to Li₂S-based materials .
  • Energy Storage : Li₂S outperforms organic lithium salts in cost and theoretical capacity but lags in cycle life due to polysulfide shuttling .
  • Catalysis : Li₂S enables visible-light-driven hydroarylation, comparable to triisopropylsilanethiol, but with easier recovery .

Preparation Methods

Solid-State Synthesis at Reduced Temperatures

Recent advancements have demonstrated the feasibility of synthesizing Li₂S through solid-state reactions between lithium hydroxide (LiOH) and elemental sulfur (S₈) at temperatures as low as 200°C in ambient air . This method bypasses the conventional high-temperature (≥700°C) carbothermal reduction processes, which are energy-intensive and produce significant carbon emissions.

The reaction proceeds via a complex pathway involving intermediate species such as lithium sulfite (Li₂SO₃) and lithium thiosulfate (Li₂S₂O₃), with water as a byproduct . Excess sulfur plays a dual role: it prevents hydrolysis of Li₂S by forming protective lithium polysulfides (Li₂Sₓ), and it drives the reaction equilibrium toward Li₂S production. The process achieves a 57% lithium conversion efficiency, yielding material costs of approximately $64.9/kg—a 90% reduction compared to commercial Li₂S .

Key Parameters

ParameterValue
Reaction Temperature200°C
Lithium Conversion57%
ByproductsLi₂SO₃, Li₂S₂O₃, H₂O
Cost per Kilogram$64.9

This air-stable synthesis represents a paradigm shift in Li₂S production, though challenges remain in optimizing sulfur stoichiometry and managing byproduct separation.

Solution-Based Redox Methods with Hydrazine Hydrate

A patented hydrazine-mediated redox process enables high-purity Li₂S synthesis under mild conditions . The method involves grinding a lithium source (e.g., LiOH·H₂O) with sulfur powder in the presence of hydrazine hydrate (N₂H₄·H₂O), followed by vacuum defoaming and freeze-drying. Hydrazine acts as a reducing agent, facilitating the reaction:

8 LiOH + 4 S₈ + 16 N₂H₄\cdotpH₂O → 8 Li₂S + 24 H₂O + 16 N₂↑[2]\text{8 LiOH + 4 S₈ + 16 N₂H₄·H₂O → 8 Li₂S + 24 H₂O + 16 N₂↑} \quad

Grinding ensures intimate contact between reactants, while vacuum defoaming removes nitrogen gas generated during the reaction. Subsequent freeze-drying at -55°C to -60°C under <100 Pa vacuum yields Li₂S with >95% purity .

Optimized Conditions

  • Molar ratio (LiOH:S:N₂H₄·H₂O): 1:2:4

  • Vacuum pressure: <0.1 MPa

  • Freeze-drying duration: 4 hours

This method eliminates toxic gas emissions and achieves batch-to-batch consistency, making it suitable for industrial-scale production.

Hydrogen Reduction of Lithium Sulfate

A groundbreaking green synthesis route reduces lithium sulfate (Li₂SO₄) with hydrogen gas (H₂) at 800–900°C :

Li₂SO₄ + 4 H₂ → Li₂S + 4 H₂O[5]\text{Li₂SO₄ + 4 H₂ → Li₂S + 4 H₂O} \quad

This approach circumvents the CO/CO₂ emissions associated with carbothermal reduction and produces high-purity Li₂S (>99.9%) . The resulting material exhibits superior performance in solid-state electrolytes, enabling all-solid-state batteries with 133.23 mAh/g capacity retention after 300 cycles .

Advantages Over Conventional Methods

  • No greenhouse gas emissions

  • Simplified purification (no acid washing required)

  • Compatibility with sulfide solid electrolytes (e.g., Li₅.₆PS₄.₆Cl₁.₄)

Comparative Analysis of Synthesis Methods

MethodTemperature (°C)Purity (%)Cost ($/kg)Environmental Impact
Solid-State (LiOH + S)2009064.9Low (H₂O byproduct)
Hydrazine RedoxAmbient95N/AModerate (N₂ emission)
H₂ Reduction800–90099.9N/ANegligible

The hydrogen reduction method offers the highest purity and environmental benefits but requires elevated temperatures. In contrast, the solid-state and hydrazine methods operate at lower temperatures but face trade-offs in byproduct management.

Properties

Molecular Formula

Li2S

Molecular Weight

46.0 g/mol

IUPAC Name

dilithium;sulfide

InChI

InChI=1S/2Li.S/q2*+1;-2

InChI Key

GLNWILHOFOBOFD-UHFFFAOYSA-N

Canonical SMILES

[Li+].[Li+].[S-2]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Lithium sulfide crystal (Li2S), phosphorus pentasulfide (P2S5), and diphosphorus pentoxide (P2O5) were prepared as a starting material. These powders were weighed at a ratio of Li2S:P2S5: P2O5=70:26:4 (molar basis) in a glove box under an argon atmosphere, and projected into a pot made of zirconia. In addition, six grinding balls made of zirconia with 4=15 mm were projected into the pot made of zirconia with a capacity of 45 cc, and sealed completely. Next, the pot made of zirconia was fitted up in a planetary ball mill machine and subjected to the mechanical milling at a rotational speed of 370 rpm for 20 hours to obtain powdery sulfide glass. As a result of measuring the obtained sulfide glass by an X-ray diffraction (XRD) method, it was confirmed that the peak of Li2S disappeared and vitrification progressed. Next, the obtained sulfide glass was subjected to burning treatment on the conditions of 280° C. and 1 hour while flowing Ar gas to obtain a sulfide solid electrolyte composed of sulfide glass ceramics.
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